DL-Arginine hydrochloride monohydrate

Description

BenchChem offers high-quality DL-Arginine hydrochloride monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DL-Arginine hydrochloride monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

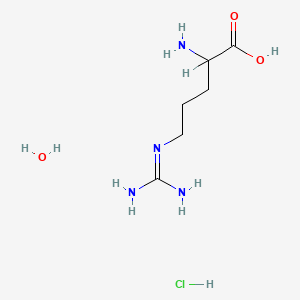

IUPAC Name |

2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2.ClH.H2O/c7-4(5(11)12)2-1-3-10-6(8)9;;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFCANQNMWVENN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370078 | |

| Record name | dl-arginine hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332360-01-7 | |

| Record name | dl-arginine hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Racemic Nature of DL-Arginine Hydrochloride Monohydrate

<

Abstract: This technical guide provides a comprehensive examination of DL-Arginine hydrochloride monohydrate, focusing on its racemic nature. It is intended for researchers, scientists, and drug development professionals. The guide delves into the fundamental principles of stereoisomerism, the distinct properties of D- and L-arginine enantiomers, and the critical analytical techniques required for their characterization and separation. By synthesizing technical accuracy with field-proven insights, this document aims to equip the reader with the necessary knowledge to navigate the complexities associated with this racemic compound in a research and development setting.

Introduction: The Significance of Chirality in Arginine

Arginine, an α-amino acid, is a fundamental component of proteins and plays a crucial role in numerous physiological processes.[1] Its molecular structure possesses a chiral center at the α-carbon, giving rise to two non-superimposable mirror images known as enantiomers: L-Arginine and D-Arginine.[1] DL-Arginine is a racemic mixture, meaning it contains equal amounts of both the L- and D-enantiomers.[2] The hydrochloride monohydrate form enhances its stability and solubility, making it a common subject of study.[3]

While chemically similar, these enantiomers often exhibit profound differences in their biological activity. L-Arginine is the naturally occurring and biologically active form, serving as a precursor for the synthesis of nitric oxide (NO), a critical signaling molecule involved in vasodilation and various other physiological functions.[4][5] D-Arginine, on the other hand, is not typically utilized in protein synthesis and can have distinct, and sometimes opposing, physiological effects.[6] For instance, central administration of L-arginine has been shown to attenuate stress responses, while D-arginine may potentiate them.[7] This stereospecificity underscores the critical importance of understanding and controlling the enantiomeric composition of arginine in pharmaceutical and research applications.

This guide will provide a detailed exploration of the racemic nature of DL-Arginine hydrochloride monohydrate, from its fundamental chemical properties to the advanced analytical techniques used for its characterization and the methods for its chiral resolution.

Physicochemical Properties of DL-Arginine Hydrochloride Monohydrate

DL-Arginine hydrochloride monohydrate is a white crystalline powder.[8][9] As a racemic mixture, its bulk physical properties, such as melting point and solubility, can differ from those of the individual enantiomers. A key characteristic of a racemic mixture is its lack of optical activity.[10] While solutions of pure L-Arginine or D-Arginine will rotate the plane of polarized light in equal but opposite directions, a solution of DL-Arginine will exhibit no net rotation.[10][11]

| Property | Value | Source |

| Molecular Formula | C6H17ClN4O3 | [8] |

| Molecular Weight | 228.68 g/mol | [8] |

| Melting Point | 228 °C | [12] |

| Solubility | Soluble in water | [13] |

| Optical Rotation ([α]D) | 0 ± 0.3° (c=8, HCl) | [12] |

The Stereoisomers of Arginine: A Visual Representation

The fundamental difference between L-Arginine and D-Arginine lies in the three-dimensional arrangement of the four groups (a hydrogen atom, a carboxyl group, an amino group, and the side chain) around the chiral α-carbon. This spatial arrangement dictates their interaction with other chiral molecules in a biological system, such as enzymes and receptors.

Caption: Fischer projections illustrating the mirror-image relationship of L- and D-Arginine.

Analytical Characterization of Racemic Arginine

The confirmation of the racemic nature of DL-Arginine hydrochloride monohydrate and the quantification of its individual enantiomers require specialized analytical techniques that can differentiate between chiral molecules.

Polarimetry

Polarimetry is a fundamental technique for characterizing optically active compounds.[14][15] It measures the rotation of plane-polarized light as it passes through a solution of the sample.[14] A solution of a pure enantiomer will rotate the light, while a racemic mixture will show no optical rotation.[10]

Experimental Protocol: Polarimetric Analysis of Arginine Samples

-

Instrument Preparation: Calibrate the polarimeter using a blank solvent (e.g., 6 N HCl).

-

Standard Preparation: Prepare a standard solution of L-Arginine hydrochloride of a known concentration (e.g., 80 mg/mL in 6 N HCl as per USP guidelines).[16]

-

Sample Preparation: Prepare a solution of DL-Arginine hydrochloride monohydrate at the same concentration as the standard.

-

Measurement: Measure the optical rotation of the blank, the L-Arginine standard, and the DL-Arginine sample.

-

Analysis: The L-Arginine standard should exhibit a specific rotation within the accepted range (e.g., +21.4° to +23.6°).[16] The DL-Arginine sample should show an optical rotation of approximately zero, confirming its racemic nature.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers.[17] This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[18][19]

Experimental Protocol: Chiral HPLC Separation of Arginine Enantiomers

-

Column Selection: Utilize a chiral column suitable for amino acid separation, such as a macrocyclic glycopeptide-based CSP (e.g., Astec® CHIROBIOTIC® T).[17][20]

-

Mobile Phase Preparation: Prepare a suitable mobile phase. A common mobile phase for arginine enantiomer separation is a mixture of methanol and a buffered aqueous solution (e.g., 20 mM ammonium acetate, pH 4.1).[20]

-

System Suitability: Inject a standard solution containing both D- and L-Arginine to ensure adequate resolution between the two enantiomeric peaks.

-

Sample Analysis: Inject the dissolved DL-Arginine hydrochloride monohydrate sample.

-

Quantification: The resulting chromatogram should show two peaks of approximately equal area, corresponding to the D- and L-enantiomers, confirming the 1:1 racemic ratio.

Caption: Workflow for the chiral HPLC analysis of DL-Arginine.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[21][22] Enantiomers produce mirror-image VCD spectra, while a racemic mixture will show no VCD signal. This technique can provide detailed structural information about the enantiomers in solution.[23][24][25]

Chiral Resolution: Separating the Enantiomers

For applications where a single enantiomer is required, the racemic mixture of DL-Arginine must be resolved. Several methods can be employed for this purpose.

Preferential Crystallization

This technique exploits the fact that under certain conditions, a supersaturated solution of a racemate will preferentially crystallize one enantiomer when seeded with a crystal of that same enantiomer.[26][27] This method can be highly efficient for obtaining enantiomerically pure arginine.[28][29]

Diastereomeric Salt Formation

This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. The desired enantiomer can then be recovered by removing the resolving agent.

Enzymatic Resolution

Enzymes exhibit high stereoselectivity and can be used to selectively react with one enantiomer in the racemic mixture, leaving the other enantiomer unreacted and thus allowing for their separation.

Caption: Overview of common chiral resolution techniques for DL-Arginine.

Implications in Drug Development and Research

The distinct biological roles of D- and L-arginine have significant implications for drug development and research. The use of racemic DL-arginine in a biological system can lead to complex and potentially confounding results, as one enantiomer may be active while the other could be inactive, or even exert an opposing or toxic effect.[7][30]

Therefore, for therapeutic applications, it is often necessary to use the enantiomerically pure form of the drug.[31] For example, L-Arginine is widely used in dietary supplements and pharmaceutical formulations for its role in nitric oxide synthesis and cardiovascular health.[3][5][32] The presence of D-Arginine in such products would be considered an impurity.

In research, DL-Arginine can be a useful starting material for the synthesis of both D- and L-arginine derivatives. It can also be used in physicochemical studies of amino acid complexation and crystal structure formation.[2] However, when investigating biological activity, it is crucial to use the appropriate enantiomerically pure compound to obtain clear and interpretable results.[33]

Conclusion

DL-Arginine hydrochloride monohydrate, as a racemic mixture, presents both challenges and opportunities in scientific research and pharmaceutical development. A thorough understanding of its stereochemical nature is paramount. This guide has provided a comprehensive overview of the key concepts, from the fundamental properties of its constituent enantiomers to the sophisticated analytical techniques required for their characterization and separation. By applying the principles and protocols outlined herein, researchers and scientists can confidently navigate the complexities of working with this racemic compound, ensuring the scientific integrity and validity of their work.

References

- Highly efficient chiral resolution of DL-arginine by cocrystal formation followed by recrystallization under preferential-enrichment conditions. PubMed.

- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.

- Chiral separation of d/l-arginine with whole cells through an engineered FhuA nanochannel. Royal Society of Chemistry.

- Vibrational Circular Dichroism of Matrix-Assisted Amino Acid Films in the Mid-Infrared Region. Optica Publishing Group.

- Chiral HPLC Separation of Protected Amino Acids. Marcel Dekker, Inc..

- Improved Chiral Separations for Enantiopure D- and L-Amino Acids.

- Facile t-BOC and FMOC Amino Acid Chiral Separ

- Vibrational circular dichroism and IR absorption spectra of amino acids: a density functional study. PubMed.

- VCD - Proteins, Structure and Methods. Science.

- Application Notes and Protocols for HPLC Separation of Arginine Enantiomers. Benchchem.

- Vibrational Circular Dichroism and IR Absorption Spectra of Amino Acids: A Density Functional Study.

- Chiral Amino Acid and Peptide Separations – the Next Generation.

- HPLC-Based Enantioselective Separation of D- and L-Arginine: An Applic

- Vibr

- DL-Arginine hydrochloride ((±) - MedchemExpress.com. MedChemExpress.

- Polarimeter Guide: Optical Activity & Applic

- DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA.

- L-Arginine Monohydrochloride or L-Arginine HCl Manufacturers, SDS. Muby Chemicals.

- Separation of Enantiomers of the Chiral Arginine System: Solid-Phase Characterization, Solubility Phase Diagrams, and Preferential Crystalliz

- Dl-arginine hydrochloride monohydr

- DL-Arginine =98 TLC 32042-43-6. Sigma-Aldrich.

- d-ARGININE HYDROCHLORIDE. Organic Syntheses Procedure.

- The Critical Role of L-Arginine Monohydrochloride in Pharmaceutical and Biotech Industries. NINGBO INNO PHARMCHEM CO.,LTD..

- Polydopamine-Assisted Rapid One-Step Immobilization of L-Arginine in Capillary as Immobilized Chiral Ligands for Enantioseparation of Dansyl Amino Acids by Chiral Ligand Exchange Capillary Electrochrom

- A2 Unit 5 amino acid polarimetry. YouTube.

- Separation of Enantiomers of the Chiral Arginine System: Solid-Phase Characterization, Solubility Phase Diagrams, and Preferential Crystalliz

- 32042-43-6(DL-Arginine hydrochloride monohydr

- Separation Enantiomers of the Chiral Arginine System: Solid-Phase Characterization, Solubility Phase Diagrams, and Preferential Crystallization.

- Intracerebroventricular injection of L-arginine and D-arginine induces different effects under an acute stressful condition. PubMed.

- Polarimeter. S4Science.

- DL-Arginine. PubChem.

- Basics of polarimetry. Anton Paar Wiki.

- L-Arginine hydrochloride. TargetMol.

- Difference Between Arginine and L-Arginine. Compare the Difference Between Similar Terms.

- Orally administrated D-arginine exhibits higher enrichment in the brain and milk than L-arginine in ICR mice. PubMed Central.

- L-arginine. Mayo Clinic.

- L-Arginine Hydrochloride / Official Monographs for Part I. National Institute of Health Sciences, Japan.

- Oral L-Arg and D-Arg increased arginase protein expression in the....

- L-Arginine, monohydrochloride. PubChem.

- Application Notes and Protocols: D-Arginine as a Control Compound in L-Arginine Supplement

- The Effects of Consuming Amino Acids L-Arginine, L-Citrulline (and Their Combination)

- DL-Arginine hydrochloride, 98%, anhydrous, Thermo Scientific Chemicals. Thermo Fisher Scientific.

- L-Arginine hydrochloride. ChemicalBook.

- The Potential of L-Arginine in Prevention and Treatment of Disturbed Carbohydr

- DL-Arginine monohydrochloride monohydr

Sources

- 1. differencebetween.com [differencebetween.com]

- 2. DL-Arginine =98 TLC 32042-43-6 [sigmaaldrich.com]

- 3. L-Arginine hydrochloride | 1119-34-2 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. L-arginine - Mayo Clinic [mayoclinic.org]

- 6. Orally administrated D-arginine exhibits higher enrichment in the brain and milk than L-arginine in ICR mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intracerebroventricular injection of L-arginine and D-arginine induces different effects under an acute stressful condition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dl-arginine hydrochloride monohydrate | C6H17ClN4O3 | CID 2734011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. calpaclab.com [calpaclab.com]

- 10. hou.usra.edu [hou.usra.edu]

- 11. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 12. 32042-43-6 CAS MSDS (DL-Arginine hydrochloride monohydrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. DL-Arginine hydrochloride, 98%, anhydrous, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 14. torontech.com [torontech.com]

- 15. s4science.at [s4science.at]

- 16. L-Arginine Monohydrochloride or L-Arginine HCl Manufacturers, SDS [mubychem.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. chromatographytoday.com [chromatographytoday.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. VCD – Proteins, Structure and Methods [bio-structure.com]

- 22. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]

- 23. Vibrational Circular Dichroism of Matrix-Assisted Amino Acid Films in the Mid-Infrared Region [opg.optica.org]

- 24. Vibrational circular dichroism and IR absorption spectra of amino acids: a density functional study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

- 28. Highly efficient chiral resolution of DL-arginine by cocrystal formation followed by recrystallization under preferential-enrichment conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. figshare.com [figshare.com]

- 30. researchgate.net [researchgate.net]

- 31. The Effects of Consuming Amino Acids L-Arginine, L-Citrulline (and Their Combination) as a Beverage or Powder, on Athletic and Physical Performance: A Systematic Review [mdpi.com]

- 32. The Potential of L-Arginine in Prevention and Treatment of Disturbed Carbohydrate and Lipid Metabolism—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 33. pdf.benchchem.com [pdf.benchchem.com]

The Biological Dichotomy of Arginine Stereoisomers: An In-Depth Technical Guide to D- and L-Arginine

This guide provides a comprehensive technical exploration of the stereoisomers of arginine, L-arginine and D-arginine, for researchers, scientists, and professionals in drug development. It moves beyond a surface-level comparison to delve into the profound impact of chirality on metabolic pathways, physiological function, and therapeutic potential. This document is structured to offer not just a repository of facts, but a causal narrative that underpins experimental design and interpretation in the study of these critical amino acids.

Section 1: The Foundation of Function: Stereochemistry and Enzymatic Specificity

The fundamental difference between L-arginine and D-arginine lies in their stereochemistry—they are non-superimposable mirror images, or enantiomers, of each other. This seemingly subtle distinction has profound biological consequences, primarily dictated by the stereospecificity of enzymes. The vast majority of enzymes in mammalian systems have evolved to recognize and process L-amino acids exclusively. This is evident in the primary metabolic pathways of arginine.

L-arginine is the biologically active isomer, serving as a crucial substrate for two key enzymes that govern a multitude of physiological processes: Nitric Oxide Synthase (NOS) and Arginase.[1] The intricate interplay and competition between these enzymes for their common substrate, L-arginine, is a critical point of regulation in cellular metabolism.[2]

D-arginine , in contrast, is largely considered biologically inert in the context of these major pathways. It is not a substrate for NOS or arginase, a fact that has led to its frequent use as a negative control in studies investigating the L-arginine-nitric oxide pathway.[3] However, to label D-arginine as simply "inactive" is an oversimplification. Its significance arises from its distinct metabolic fate and emerging pharmacological properties.

Section 2: The Physiological Powerhouse: L-Arginine Metabolism and its Multifaceted Roles

L-arginine is a semi-essential amino acid, meaning that while the body can synthesize it, endogenous production may be insufficient during periods of rapid growth or metabolic stress.[4] Its metabolic pathways are central to numerous aspects of health and disease.

The L-Arginine-Nitric Oxide Synthase (NOS) Pathway

The conversion of L-arginine to nitric oxide (NO) and L-citrulline by the NOS family of enzymes is one of the most critical reactions in mammalian physiology.[5] NO is a potent signaling molecule with a short half-life, acting as a vasodilator, neurotransmitter, and modulator of the immune response.[6]

There are three main isoforms of NOS:

-

Endothelial NOS (eNOS): Primarily in endothelial cells, producing NO to regulate blood pressure and vascular tone.

-

Neuronal NOS (nNOS): Found in nervous tissue, involved in synaptic plasticity and neuronal communication.

-

Inducible NOS (iNOS): Expressed in immune cells in response to inflammatory stimuli, generating large amounts of NO for host defense.

The downstream effects of NO are largely mediated through the activation of soluble guanylyl cyclase (sGC), which converts GTP to cyclic guanosine monophosphate (cGMP).[6] cGMP, in turn, activates protein kinase G (PKG), leading to the relaxation of smooth muscle cells and vasodilation.[6][7]

The Arginase Pathway

Arginase competes with NOS for L-arginine, hydrolyzing it into urea and L-ornithine .[8] This pathway is a key component of the urea cycle, which is essential for the detoxification of ammonia.[1] The products of this reaction are also precursors for the synthesis of other biologically important molecules:

-

L-ornithine is a precursor for the synthesis of polyamines (spermidine, spermine), which are crucial for cell proliferation and differentiation.

-

L-ornithine can also be converted to proline , an amino acid essential for collagen synthesis and wound healing.[9]

The balance between the NOS and arginase pathways is tightly regulated and its dysregulation is implicated in various pathologies, including cardiovascular and inflammatory diseases.[2]

Creatine Synthesis

L-arginine is also a precursor for the synthesis of creatine , a molecule vital for energy storage in muscle and nerve cells in the form of phosphocreatine.[9]

Section 3: The Enigmatic Enantiomer: D-Arginine's Biological Significance

While often used as an inactive control, D-arginine is not devoid of biological effects. Its significance is primarily understood through its distinct metabolism and its emerging neuroprotective properties.

Metabolism by D-Amino Acid Oxidase (DAAO)

Unlike L-arginine, D-arginine is a substrate for D-amino acid oxidase (DAAO) , a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, producing ammonia and hydrogen peroxide.[10] The activity of DAAO on D-arginine is a key metabolic pathway for this enantiomer. The products of this reaction and their downstream effects are an active area of research.

Neuroprotective and Pharmacological Effects

Emerging evidence suggests that D-arginine possesses neuroprotective properties.[11] It has been shown to protect against neurotoxicity induced by high levels of glucocorticoids in the central nervous system.[11][12] The proposed mechanisms for this neuroprotection include:

-

Neutralization of excessive L-arginine: High concentrations of L-arginine can lead to oxidative stress and neurotoxicity. D-arginine may counteract these effects.[10]

-

Scavenging of reactive oxygen species (ROS): D-arginine has been reported to have superoxide anion scavenging activity.[10]

-

Restoration of synaptic connectivity: In models of cerebral ischemia, D-arginine treatment has been shown to aid in the recovery of synaptic connections.[13]

It is important to note that D-arginine does not appear to interfere with the immunosuppressive and anti-inflammatory effects of glucocorticoids, suggesting its potential as a targeted neuroprotective agent.[11][12] Furthermore, studies have shown that orally administered D-arginine can be efficiently transported to the brain.[14]

Section 4: Quantitative Comparison of L- and D-Arginine Interactions

The profound difference in the biological roles of L- and D-arginine is starkly illustrated by their interactions with key enzymes. The following table summarizes the kinetic parameters for arginase and nitric oxide synthase.

| Enzyme | Substrate | Km (Michaelis Constant) | Vmax (Maximum Velocity) | Reference |

| Arginase I | L-Arginine | 1-2 mM | 4,380 µmol/(min·mg) | [2][8] |

| Arginase I | D-Arginine | Not a substrate | Not applicable | [3] |

| Nitric Oxide Synthase (NOS) | L-Arginine | ~10 µM | Significantly lower than Arginase | [2] |

| Nitric Oxide Synthase (NOS) | D-Arginine | Not a substrate | Not applicable | [15] |

Causality Behind the Data: The significantly lower Km of NOS for L-arginine compared to arginase suggests a higher affinity. However, the much greater Vmax of arginase allows it to effectively compete for L-arginine, especially at higher concentrations.[2][8] The fact that D-arginine is not a substrate for either enzyme underscores the strict stereospecificity of these active sites, which is the root of the distinct biological roles of the two enantiomers.

Section 5: Methodologies for the Study of Arginine Enantiomers

The distinct biological activities of D- and L-arginine necessitate robust analytical methods to differentiate and quantify them.

Experimental Protocol: Enantioselective Separation by HPLC

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for separating and quantifying arginine enantiomers without derivatization.

Objective: To resolve and quantify D- and L-arginine in a sample.

Principle: A chiral stationary phase contains a chiral molecule that interacts differently with the D- and L-enantiomers of arginine, leading to different retention times and thus, separation.

-

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and UV detector.

-

Chiral Stationary Phase Column: Chirobiotic T (teicoplanin-based), 250 mm x 4.6 mm, 5 µm particle size.

-

-

Reagents:

-

Methanol (HPLC grade)

-

Sodium Dihydrogen Phosphate (analytical grade)

-

Phosphoric Acid (analytical grade)

-

D-Arginine and L-Arginine standards

-

-

Mobile Phase Preparation:

-

Prepare a 50 mM Sodium Dihydrogen Phosphate buffer in HPLC-grade water.

-

Adjust the pH of the buffer to 4.6 with phosphoric acid.

-

The mobile phase is a mixture of the buffer and methanol in an 80:20 (v/v) ratio.

-

Degas the mobile phase using sonication or vacuum filtration before use.

-

-

Standard and Sample Preparation:

-

Prepare stock solutions of D- and L-arginine standards (e.g., 1 mg/mL) in the mobile phase.

-

Prepare a mixed standard solution containing both enantiomers at a known concentration.

-

Dissolve the experimental sample in the mobile phase to a concentration within the expected linear range of the assay.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 214 nm

-

Column Temperature: Ambient

-

Injection Volume: 20 µL

-

-

Data Analysis:

-

Identify the peaks for D- and L-arginine based on the retention times of the standards.

-

Construct a calibration curve by plotting the peak area against the concentration for each enantiomer.

-

Quantify the amount of D- and L-arginine in the experimental sample by comparing their peak areas to the calibration curve.

-

Experimental Protocol: Enzymatic Assay for L-Arginine

This method provides a highly specific quantification of L-arginine by leveraging the enzymatic activity of arginase.

Objective: To determine the concentration of L-arginine in a biological sample.

Principle: Arginase specifically hydrolyzes L-arginine to urea and L-ornithine. The amount of urea produced is then quantified, which is directly proportional to the initial L-arginine concentration. The urea can be measured using a colorimetric assay.[18]

-

Instrumentation:

-

Spectrophotometer or microplate reader capable of measuring absorbance at 570 nm.

-

Incubator or water bath.

-

-

Reagents:

-

Arginase (from bovine liver)

-

Urease

-

Reagents for indophenol reaction (for ammonia quantification)

-

L-arginine standards

-

Appropriate buffers (e.g., Tris-HCl)

-

-

Procedure:

-

Sample Preparation: Prepare tissue homogenates or cell lysates in a suitable buffer. If high levels of endogenous urea are present, samples may need to be deproteinized and urea removed using a 10 kDa spin column.

-

Arginase Reaction:

-

To the sample, add a manganese-containing buffer to activate the arginase.

-

Initiate the reaction by adding a known amount of arginase.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a strong acid.

-

-

Urea Hydrolysis:

-

Neutralize the sample.

-

Add urease to the sample to hydrolyze the urea produced into ammonia and carbon dioxide.

-

Incubate to allow for complete conversion.

-

-

Ammonia Quantification (Indophenol Method):

-

Add the reagents for the indophenol reaction to the sample. This reaction converts ammonia to a stable blue-colored compound.

-

Incubate for color development.

-

Measure the absorbance at 570 nm.

-

-

Standard Curve: Prepare a standard curve using known concentrations of L-arginine, subjecting them to the same enzymatic and colorimetric reactions.

-

-

Data Analysis:

-

Calculate the concentration of L-arginine in the sample by comparing its absorbance to the standard curve.

-

Section 6: Conclusion and Future Directions

The biological significance of D- and L-arginine is a clear demonstration of the principle of stereospecificity in biological systems. L-arginine is a cornerstone of mammalian physiology, with its metabolic pathways influencing everything from vascular health to immune response and tissue repair. In contrast, D-arginine, once relegated to the role of an inert control, is emerging as a molecule with its own distinct metabolic fate and potential therapeutic applications, particularly in the realm of neuroprotection.

For researchers and drug development professionals, a thorough understanding of this stereochemical dichotomy is paramount. The choice of enantiomer in experimental design is not a trivial detail but a critical determinant of the biological outcome. Future research should continue to elucidate the downstream metabolic pathways of D-arginine following its oxidation by DAAO and further explore the molecular mechanisms underlying its neuroprotective effects. A deeper understanding of the transport mechanisms that differentiate between the two enantiomers at the blood-brain barrier and other tissues will also be crucial for the development of targeted therapeutic strategies.

References

-

The effects of a comparatively higher dose of 1000 mg/kg/d of oral L- or D-arginine on the L-arginine metabolic pathways in male Sprague-Dawley rats. (2023). PLOS One. [Link]

-

Orally administrated D-arginine exhibits higher enrichment in the brain and milk than L-arginine in ICR mice. (2018). PLOS One. [Link]

-

Arginine (Arg or R). (n.d.). Genome It All. [Link]

-

The Potential Mechanism of D-Amino Acids – Mitochondria Axis in the Progression of Diabetic Kidney Disease. (2022). Journal of Clinical Medicine. [Link]

-

Arginase: A Multifaceted Enzyme Important in Health and Disease. (2018). Physiological Reviews. [Link]

-

D-Arginine: A Functionally Neutralizing D-Amino Acid against Glucocorticoids Neurotoxic Effects in the Hippocampus: Promising Outcome for Neurological Diseases. (2013). Recent Patents on CNS Drug Discovery. [Link]

-

Competitive metabolism of L-arginine: arginase as a therapeutic target in asthma. (2010). Current Opinion in Allergy and Clinical Immunology. [Link]

-

Arginine Transporters in Human Cancers: Emerging Mechanisms and Clinical Implications. (2023). Biomolecules. [Link]

-

Rapid enzymatic assays for L-citrulline and L-arginine based on the platform of pyrophosphate detection. (2018). Journal of Bioscience and Bioengineering. [Link]

-

There is no direct competition between arginase and nitric oxide synthase for the common substrate l-arginine. (2022). Nitric Oxide. [Link]

-

L-Arginine Metabolic Pathways. (2012). The Open Ornithology Journal. [Link]

-

D-Arginine as a neuroprotective amino acid: promising outcomes for neurological diseases. (2014). Drug Discovery Today. [Link]

-

Biological effects of arginine metabolites. (2001). Current Opinion in Clinical Nutrition and Metabolic Care. [Link]

-

Differences of Transport Activity of Arginine and Regulation on Neuronal Nitric Oxide Synthase and Oxidative Stress in Amyotrophic Lateral Sclerosis Model Cell Lines. (2021). International Journal of Molecular Sciences. [Link]

-

Assay and kinetics of arginase. (1986). Analytical Biochemistry. [Link]

-

Downstream mechanisms of nitric oxide-mediated skeletal muscle glucose uptake during contraction. (2010). Journal of Applied Physiology. [Link]

-

Quantitative Determination of l-Arginine by Enzymatic End-Point Analysis. (2004). Journal of Agricultural and Food Chemistry. [Link]

-

Video: Nitric Oxide Signaling Pathway. (2023). JoVE. [Link]

-

Development of Isocratic RP-HPLC Method for Separation and Quantification of L-Citrulline and L-Arginine in Watermelons. (2018). SciSpace. [Link]

-

Endogenous nitric oxide synthase inhibitors are responsible for the L-arginine paradox. (2003). Cardiovascular Research. [Link]

-

Involvement of NMDA receptors and L-arginine-nitric oxide pathway in the antidepressant-like effects of zinc in mice. (2008). Behavioural Brain Research. [Link]

-

Enzymes of the L-Arginine to Nitric Oxide Pathway. (2014). ResearchGate. [Link]

-

L-Arginine ELISA. (2019). Eagle Biosciences. [Link]

-

Validation of HPLC method for determination of L - Arginine in Tonotyl® solution. (2012). ResearchGate. [Link]

-

Nitric oxide signaling pathway. (n.d.). ResearchGate. [Link]

-

The modulation of NMDA receptors and L-arginine/nitric oxide pathway is implicated in the anti-immobility effect of creatine in the tail suspension test. (2015). ResearchGate. [Link]

-

Enzymes of Arginine Metabolism. (2014). ResearchGate. [Link]

-

Overview of arginine metabolic pathways. (n.d.). ResearchGate. [Link]

-

Neuroprotection Of D-Arginine In Cerebral Ischemia Is Mediated In Part By Improving The Synaptic Connectivity. (2015). ResearchGate. [Link]

-

HPLC Separation of Lysine and Arginine from Other Amino Acids. (n.d.). SIELC Technologies. [Link]

-

L-arginine treatment alters the kinetics of nitric oxide and superoxide release and reduces ischemia/reperfusion injury in skeletal muscle. (1999). Circulation. [Link]

-

The modulation of NMDA receptors and l-arginine/nitric oxide pathway is implicated in the anti-immobility effect of creatine. (2015). ProQuest. [Link]

-

D-Amino acid metabolism - Reference pathway. (n.d.). KEGG. [Link]

-

The NO-cGMP pathway. (2019). YouTube. [Link]

-

Cationic Arginine-Rich Peptides (CARPs): A Novel Class of Neuroprotective Agents With a Multimodal Mechanism of Action. (2019). Frontiers in Neuroscience. [Link]

-

Arginine metabolism and nutrition in growth, health and disease. (2009). Amino Acids. [Link]

-

Amino Acid Metabolism. (2017). YouTube. [Link]

-

L-Arginine-dependent nitric oxide synthase activity. (2014). ResearchGate. [Link]

-

Hydrolysis of L-Arginine – Chemical and Enzymatic Catalysis. (2011). Dissertação para obtenção do Grau de Mestre em Engenharia Biológica. [Link]

-

Involvement of NMDA receptors and L-arginine/nitric oxide/cyclic guanosine monophosphate pathway in the antidepressant-like effects of topiramate in mice forced swimming test. (2012). Progress in Neuro-Psychopharmacology and Biological Psychiatry. [Link]

-

Poly-arginine and arginine-rich peptides are neuroprotective in stroke models. (2015). Journal of Cerebral Blood Flow & Metabolism. [Link]

-

The role of the NMDA receptors and l-arginine-nitric oxide-cyclic guanosine monophosphate pathway in the antidepressant-like effect of duloxetine in the forced swimming test. (2012). Neuroscience. [Link]

Sources

- 1. Arginine metabolism and nutrition in growth, health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Competitive metabolism of L-arginine: arginase as a therapeutic target in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effects of a comparatively higher dose of 1000 mg/kg/d of oral L- or D-arginine on the L-arginine metabolic pathways in male Sprague-Dawley rats | PLOS One [journals.plos.org]

- 4. Genome It All - Arginine (Arg or R) [genomeitall.com]

- 5. researchgate.net [researchgate.net]

- 6. Video: Nitric Oxide Signaling Pathway [jove.com]

- 7. youtube.com [youtube.com]

- 8. Arginase: A Multifaceted Enzyme Important in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overview of Arginine Metabolism - Creative Proteomics [creative-proteomics.com]

- 10. The Potential Mechanism of D-Amino Acids – Mitochondria Axis in the Progression of Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. D-Arginine: A Functionally Neutralizing D-Amino Acid against Glucocorticoids Neurotoxic Effects in the Hippocampus: Promising Outcome for Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. D-Arginine as a neuroprotective amino acid: promising outcomes for neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Orally administrated D-arginine exhibits higher enrichment in the brain and milk than L-arginine in ICR mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Involvement of NMDA receptors and L-arginine-nitric oxide pathway in the antidepressant-like effects of zinc in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Assay and kinetics of arginase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to Investigating Nitric Oxide Synthesis: The Role and Application of DL-Arginine

Abstract

Nitric oxide (NO) is a pleiotropic signaling molecule central to a vast array of physiological processes, from vasodilation to neurotransmission. Its enzymatic production is catalyzed by nitric oxide synthases (NOS), which exhibit strict stereospecificity for their substrate, L-arginine. This technical guide provides an in-depth exploration of the L-arginine:nitric oxide pathway, designed for researchers, scientists, and drug development professionals. We will dissect the enzymatic mechanism of NOS, clarify the distinct roles of L-arginine and its enantiomer, D-arginine, and establish the utility of their racemic mixture, DL-arginine, as a critical tool for investigating NOS stereoselectivity. This document furnishes detailed, field-proven protocols for quantifying NOS activity and its products, explains the causal science behind experimental choices, and provides visual workflows to ensure robust and reproducible results.

The Biochemical Foundation of Nitric Oxide Synthesis

The L-Arginine:Nitric Oxide Pathway

The synthesis of nitric oxide is a cornerstone of cellular signaling.[1] The pathway's primary components are the amino acid L-arginine, molecular oxygen, and the nitric oxide synthase (NOS) enzyme family.[2][3] In a complex five-electron oxidation reaction, NOS converts the guanidino nitrogen of L-arginine into nitric oxide, yielding L-citrulline as a stoichiometric byproduct.[4][5][6] This conversion is fundamental to cardiovascular health, immune response, and neural communication.[2][7]

The Nitric Oxide Synthase (NOS) Isoforms: Structure, Function, and Regulation

Three distinct genes encode the primary NOS isoforms, all of which are homodimers.[3][8][9]

-

Neuronal NOS (nNOS or NOS1): Primarily expressed in neuronal tissue, nNOS-derived NO functions as a neurotransmitter.[6]

-

Inducible NOS (iNOS or NOS2): Found largely in immune cells like macrophages, iNOS expression is induced by inflammatory stimuli to produce large, cytotoxic bursts of NO for host defense.[6][10]

-

Endothelial NOS (eNOS or NOS3): Located in the endothelium lining blood vessels, eNOS generates NO to regulate vascular tone and blood pressure.[4][6]

Functionally, each NOS monomer contains a C-terminal reductase domain and an N-terminal oxygenase domain.[5][8] The reductase domain binds NADPH, FAD, and FMN, shuttling electrons to the oxygenase domain of the opposing monomer, which binds heme, the substrate L-arginine, and the critical cofactor tetrahydrobiopterin (BH4).[3][6] The activity of nNOS and eNOS is tightly regulated by intracellular calcium concentrations through the binding of calmodulin, whereas iNOS binds calmodulin with such high avidity that its activity is essentially calcium-independent.[3][6]

The Critical Role of Tetrahydrobiopterin (BH4): From Cofactor to Redox Switch

Tetrahydrobiopterin (BH4) is an indispensable cofactor for all NOS isoforms.[11][12][13] Its primary role is to act as a 1-electron donor during the reductive activation of the heme-bound oxygen, a crucial step for the oxidation of L-arginine.[12][14] The availability of BH4 is a key regulatory point that determines the enzymatic output.

When BH4 levels are sufficient, NOS remains in a "coupled" state, efficiently transferring electrons to L-arginine to produce NO.[13] However, in states of BH4 deficiency or oxidation, the enzyme becomes "uncoupled."[13][15] In this uncoupled state, the electron flow from the reductase domain to the heme is diverted to molecular oxygen instead of L-arginine, resulting in the production of superoxide anion (O₂⁻) rather than NO.[9][11][13] This functional switch transforms NOS from a vital signaling enzyme into a source of deleterious reactive oxygen species.

Stereospecificity of NOS: Utilizing DL-Arginine as an Investigative Tool

L-Arginine: The Physiological Substrate

The enzymatic pocket of all three NOS isoforms is exquisitely structured to bind L-arginine, making it the sole physiological substrate for NO production.[16][17] The precise orientation of the L-isomer's functional groups is required for the catalytic five-electron oxidation to proceed. This stereospecificity is a foundational principle of the enzyme's function.

D-Arginine: The "Inert" Isomer

In stark contrast to its L-enantiomer, D-arginine is not a substrate for NOS.[16][17] Its three-dimensional structure does not fit the active site of the enzyme, and it therefore cannot be converted to nitric oxide. This property makes D-arginine an ideal negative control in experimental designs.[16] By substituting L-arginine with D-arginine, researchers can confirm that the observed NO production is a direct result of enzymatic activity on the L-isomer and not due to non-specific effects or artifacts.

DL-Arginine in Experimental Design

DL-arginine is a racemic mixture containing equal parts L-arginine and D-arginine. Its utility in research is twofold:

-

Probing Stereoselectivity: Introducing DL-arginine to a NOS-containing system allows for a direct demonstration of the enzyme's stereospecificity. Under these conditions, only 50% of the provided substrate (the L-isomer) is available for conversion to NO.[16]

-

Effective Substrate Titration: Using DL-arginine effectively halves the concentration of the active substrate. This can be a cost-effective and convenient method for studying the enzyme's kinetics or for experiments where a lower effective concentration of L-arginine is desired without preparing dilute solutions from pure L-arginine.

| Property | L-Arginine | D-Arginine | DL-Arginine |

| Substrate for NOS | Yes[4][14] | No[16][17] | 50% of the mixture is a substrate |

| Role in NOS Assays | Substrate | Negative Control[16] | Tool for studying stereoselectivity |

| Effect on NO Production | Increases enzymatic NO production | No effect on enzymatic NO production | Produces NO from the L-isomer fraction only |

Methodologies for Quantifying NOS-Derived Nitric Oxide

Overview of Analytical Approaches: Direct vs. Indirect Detection

Measuring nitric oxide in biological systems is challenging due to its extremely short half-life (seconds) and low physiological concentrations.[18][19] Therefore, analytical methods are broadly categorized as either direct or indirect.

-

Direct Methods: These techniques, such as Electron Paramagnetic Resonance (EPR), detect the NO radical itself.[18][20] They are highly specific but often require specialized equipment and expertise.

-

Indirect Methods: These are more common and rely on measuring the stable, downstream oxidation products of NO: nitrite (NO₂⁻) and nitrate (NO₃⁻).[18][21] The Griess assay is the most widely used indirect method.[18] Another indirect approach is to measure the enzymatic conversion of radiolabeled L-arginine to L-citrulline.[22]

Protocol 1: Indirect Quantification via the Griess Assay

Principle: This colorimetric assay quantifies nitrite by converting it into a stable, purple-colored azo compound that can be measured spectrophotometrically.[21][23] Because NO is rapidly oxidized to both nitrite and nitrate, total NO production is determined by first reducing all nitrate in the sample to nitrite using the enzyme nitrate reductase, and then measuring the total nitrite concentration with the Griess reagents.[18][24]

Experimental Workflow for Griess Assay

Caption: Workflow for measuring NOS enzymatic activity using a colorimetric kit.

Step-by-Step Methodology:

-

Sample Preparation:

-

Homogenize cells or tissue in the provided NOS Assay Buffer on ice.

-

Centrifuge the homogenate at 4°C to pellet insoluble material. Collect the supernatant (lysate), which contains the NOS enzyme.

-

Determine the protein concentration of the lysate (e.g., via BCA or Bradford assay) for later normalization of activity.

-

-

Reaction Setup:

-

Prepare a master reaction mix containing the NOS Assay Buffer, NOS Substrate (L-arginine), and all required cofactors (NADPH, BH4, FAD, FMN, Calmodulin) as per the kit protocol. [25][26] * Trustworthiness: Set up parallel reactions for each sample. One will be the primary sample well. A second well should be a "background control" where the substrate (L-arginine) is omitted or a specific NOS inhibitor (like L-NAME) is added. This self-validating step ensures the measured signal is due to specific NOS activity.

-

Add sample lysate to the appropriate wells of a 96-well plate.

-

Add the master reaction mix to initiate the reaction.

-

-

Enzymatic Reaction:

-

Incubate the plate at 37°C for 1-2 hours. During this time, the NOS enzyme in the lysate will convert L-arginine to L-citrulline and NO.

-

-

NO Detection:

-

Following the incubation, proceed with the Griess assay steps directly in the same plate as described in Protocol 1, starting with the addition of nitrate reductase to convert all nitrate to nitrite. [26]

-

-

Calculation of Activity:

-

Quantify the amount of NO produced (in µmoles) using a nitrite standard curve.

-

Calculate the specific activity using the formula:

-

Activity = (NO produced (µmol)) / (Incubation Time (min) x Sample Protein (mg))

-

This yields a result in µmol/min/mg, or Units/mg.

-

-

Advanced Direct Detection with Electron Paramagnetic Resonance (EPR)

Principle: EPR (also called ESR) spectroscopy is a technique that specifically detects molecules with unpaired electrons, such as the nitric oxide radical. [20][27][28]Due to the low concentrations and short half-life of NO in biological systems, direct detection is difficult. [20][29]The standard approach involves "spin trapping," where a diamagnetic "spin trap" compound reacts with NO to form a stable paramagnetic adduct. This stable adduct accumulates to a concentration detectable by the EPR spectrometer, and its unique spectrum confirms the presence of the original radical (NO). [29] Conceptual Workflow:

-

Spin Trap Introduction: A spin trapping agent (e.g., from the iron-dithiocarbamate family) is loaded into the cells or biological system.

-

NO Production: The system is stimulated to produce NO (e.g., by adding L-arginine and cofactors).

-

Adduct Formation: As NO is produced, it reacts with the spin trap to form a stable NO-adduct.

-

Sample Analysis: The sample is frozen in liquid nitrogen to halt further reactions and then placed into the EPR spectrometer.

-

Signal Detection: The spectrometer applies a magnetic field and microwave radiation. The resulting absorption spectrum, characterized by its specific g-value and hyperfine coupling constants, provides a "fingerprint" for the NO-adduct, confirming NO production. [20] Expertise: While highly specific, EPR is technically demanding and requires specialized instrumentation. It is the gold standard for unequivocal proof of radical generation but is less suited for high-throughput screening compared to the Griess assay.

Conclusion and Future Directions

Understanding the stereospecific synthesis of nitric oxide from L-arginine is fundamental to numerous fields of biomedical research. The use of DL-arginine provides a simple yet elegant tool to probe this enzymatic selectivity, while D-arginine serves as an essential negative control. The robust and validated protocols provided herein, particularly the accessible Griess assay and comprehensive NOS activity kits, offer reliable methods for quantifying NO production and enzymatic function. By applying these methodologies with a clear understanding of the underlying biochemical principles and incorporating self-validating controls, researchers can generate high-quality, reproducible data, paving the way for new discoveries in the vast and intricate world of nitric oxide signaling.

References

-

Nakashima, T., et al. (2001). Role of tetrahydrobiopterin in the function of nitric oxide synthase, and its cytoprotective effect (Review). International Journal of Molecular Medicine. [Link]

-

Wikipedia. (n.d.). Nitric oxide synthase. [Link]

-

Werner, E. R., et al. (2002). Tetrahydrobiopterin in Nitric Oxide Synthesis: A Novel Biological Role for Pteridines. Pteridines. [Link]

-

Lefer, D. J., & Granger, D. N. (2008). The enzymology of nitric oxide in bacterial pathogenesis and resistance. Biochemical Society Transactions. [Link]

-

Alderton, W. K., et al. (2001). Enzymatic function of nitric oxide synthases. Cardiovascular Research. [Link]

-

Tejero, J., & Stuehr, D. (2013). Tetrahydrobiopterin in nitric oxide synthase. IUBMB Life. [Link]

-

Alderton, W. K., et al. (2001). Enzymatic function of nitric oxide synthases. PubMed. [Link]

-

McNeill, E., & Channon, K. M. (2012). The biochemistry of NOS function and BH4 biosynthesis. ResearchGate. [Link]

-

Luo, H., et al. (2021). The Critical Role of Tetrahydrobiopterin (BH4) Metabolism in Modulating Radiosensitivity: BH4/NOS Axis as an Angel or a Devil. Frontiers in Oncology. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Nitric oxide synthases. [Link]

-

Bowdish Lab. (2015). GRIESS ASSAY FOR NITRITE DETERMINATION. [Link]

-

TCV, R. B., et al. (2010). Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy. Journal of visualized experiments : JoVE. [Link]

-

Bryan, N. S., & Grisham, M. B. (2007). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. Free radical biology & medicine. [Link]

-

Lazar Research Laboratories Inc. (n.d.). MEASUREMENT OF NITRIC OXIDE IN BIOLOGICAL SAMPLES. [Link]

-

io, P. (2018). Nitrite test with the Griess reagent system. [Link]

-

Moncada, S., & Higgs, E. A. (1993). The L-arginine: nitric oxide pathway. PubMed. [Link]

-

Bryan, N. S. (2012). Analytical Techniques for Assaying Nitric Oxide Bioactivity. Journal of visualized experiments : JoVE. [Link]

-

Yasmin, H., et al. (2021). Detection of Reactive Oxygen and Nitrogen Species by Electron Paramagnetic Resonance (EPR) Technique. Molecules. [Link]

-

Gladwin, M. T., et al. (2020). High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions. Methods and Protocols. [Link]

-

Radi, R. (2018). Measurement of NO in biological samples. British journal of pharmacology. [Link]

-

Bryan, N. S. (2012). Analytical techniques for assaying nitric oxide bioactivity. PubMed. [Link]

-

Revive Active. (2024). The Link Between L-Arginine and Nitric Oxide Production. [Link]

-

BioAssay Systems. (n.d.). EnzyChrom™ Nitric Oxide Synthase Assay Kit. [Link]

-

Dojindo Molecular Technologies. (n.d.). NO2 / NO3 Assay Kit - C II (Colorimetric) - Griess Reagent Kit. [Link]

-

Kirk, S. J., & Barbul, A. (1992). The L-arginine/nitric oxide pathway--biological properties and therapeutic applications. Journal of parenteral and enteral nutrition. [Link]

-

Johnson, D. A. (2019). Nitric Oxide Synthesis Pathway Arginine Lowers Blood Pressure. [Link]

-

Förstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European heart journal. [Link]

-

Mishra, B. B., & Sharma, J. (2010). Dual Role of Arginine Metabolism in Establishing Pathogenesis. Journal of clinical & cellular immunology. [Link]

-

Durante, W. (2013). Overview of arginine metabolic pathways. ResearchGate. [Link]

-

Toth, B., et al. (2021). L-Arginine-Nitric Oxide-Asymmetric Dimethylarginine Pathway and the Coronary Circulation: Translation of Basic Science Results to Clinical Practice. Frontiers in Physiology. [Link]

-

Morris, S. M., Jr. (2009). Recent advances in arginine metabolism: roles and regulation of the arginases. The British journal of pharmacology. [Link]

-

Tousoulis, D., et al. (2012). Arginine and nitric oxide synthase: regulatory mechanisms and cardiovascular aspects. Cardiovascular & hematological agents in medicinal chemistry. [Link]

-

Bruker. (n.d.). What Is EPR?. [Link]

-

Wikipedia. (n.d.). Electron paramagnetic resonance. [Link]

-

Momma, T. Y., & Fascetti, A. J. (2022). There is no direct competition between arginase and nitric oxide synthase for the common substrate l-arginine. Nitric oxide : biology and chemistry. [Link]

-

JEOL USA. (2022). What Is Electron Paramagnetic Resonance (EPR) And What Can It Do For You? (Updated Video). [Link]

-

Mori, M., & Gotoh, T. (2000). Regulation of nitric oxide production by arginine metabolic enzymes. The Journal of nutrition. [Link]

Sources

- 1. The L-arginine: nitric oxide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. reviveactive.com [reviveactive.com]

- 3. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

- 5. portlandpress.com [portlandpress.com]

- 6. Nitric oxide synthases | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. The L-arginine/nitric oxide pathway--biological properties and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Enzymatic function of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dual Role of Arginine Metabolism in Establishing Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of tetrahydrobiopterin in the function of nitric oxide synthase, and its cytoprotective effect (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tetrahydrobiopterin in nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benthamdirect.com [benthamdirect.com]

- 15. Frontiers | The Critical Role of Tetrahydrobiopterin (BH4) Metabolism in Modulating Radiosensitivity: BH4/NOS Axis as an Angel or a Devil [frontiersin.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Frontiers | L-Arginine-Nitric Oxide-Asymmetric Dimethylarginine Pathway and the Coronary Circulation: Translation of Basic Science Results to Clinical Practice [frontiersin.org]

- 18. lazarlab.com [lazarlab.com]

- 19. Analytical Techniques for Assaying Nitric Oxide Bioactivity [jove.com]

- 20. Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Measurement of NO in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

- 23. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. content.abcam.com [content.abcam.com]

- 27. What Is EPR? | Bruker [bruker.com]

- 28. Electron paramagnetic resonance - Wikipedia [en.wikipedia.org]

- 29. Detection of Reactive Oxygen and Nitrogen Species by Electron Paramagnetic Resonance (EPR) Technique | MDPI [mdpi.com]

An In-depth Technical Guide to the Cellular Uptake Mechanisms of DL-Arginine

This guide provides a comprehensive technical overview of the cellular uptake mechanisms of the semi-essential amino acid, DL-arginine. Tailored for researchers, scientists, and drug development professionals, this document delves into the primary transport systems, their regulation, and the experimental methodologies crucial for their investigation. Our focus is on providing not just a descriptive account, but a causal understanding of the intricate processes governing arginine homeostasis within the cell.

Introduction: The Central Role of Arginine and Its Transport

Arginine, a semi-essential amino acid, is a critical component in a multitude of physiological processes. It serves as a precursor for the synthesis of nitric oxide (NO), a key signaling molecule in the cardiovascular and nervous systems, as well as for the production of urea, polyamines, proline, and creatine.[1] The intracellular concentration of arginine is tightly regulated, and its transport across the plasma membrane is the rate-limiting step for many of its metabolic functions.[1] Consequently, understanding the mechanisms of arginine uptake is paramount for research in areas ranging from cancer biology and immunology to neuroscience and cardiovascular disease.

This guide will focus on the transport of DL-arginine, encompassing both the biologically prevalent L-arginine and its D-isomer. We will explore the primary transporter families responsible for arginine influx and efflux, the kinetic properties that govern their function, and the regulatory networks that modulate their activity.

The Machinery of Arginine Transport: Key Transporter Families

The cellular uptake of arginine is primarily mediated by protein carriers belonging to the Solute Carrier (SLC) superfamily. Two main families are responsible for the bulk of arginine transport: the Cationic Amino Acid Transporters (CATs) of the SLC7 family, and the Heterodimeric Amino Acid Transporters (HATs), which are composed of subunits from the SLC7 and SLC3 families.

Cationic Amino Acid Transporters (CATs): The System y⁺ Specialists

The CAT family, also known as system y⁺, consists of high-affinity transporters that are selective for cationic amino acids such as arginine, lysine, and ornithine.[2] These transporters are sodium- and chloride-independent and their activity is sensitive to membrane potential.[3]

Key members of the CAT family include:

-

CAT-1 (SLC7A1): Ubiquitously expressed, CAT-1 is considered a "housekeeping" transporter responsible for the constitutive uptake of arginine in most cell types.[2] It exhibits a high affinity for L-arginine.[2]

-

CAT-2 (SLC7A2): This transporter exists in two splice variants:

-

CAT-3 (SLC7A3): Primarily expressed in the brain, CAT-3 is a high-affinity transporter that contributes to neuronal arginine uptake.[1]

Heterodimeric Amino Acid Transporters (HATs): The Versatile Exchangers

HATs are composed of a heavy subunit (from the SLC3 family, e.g., 4F2hc/CD98) and a light subunit (from the SLC7 family) linked by a disulfide bond. These transporters often function as obligatory exchangers, mediating the influx of one amino acid in exchange for the efflux of another.

The primary HAT systems involved in arginine transport are:

-

System y⁺L: This system is a major contributor to arginine transport in many cell types. It mediates the sodium-independent influx of cationic amino acids in exchange for the sodium-dependent efflux of neutral amino acids.[1] The light subunits responsible for this activity are y⁺LAT1 (SLC7A7) and y⁺LAT2 (SLC7A6) .

-

System b⁰,⁺: This system, composed of the heavy subunit rBAT (SLC3A1) and the light subunit b⁰,⁺AT (SLC7A9) , is a sodium-independent exchanger of cationic amino acids and cystine for neutral amino acids.[1] It is prominently expressed in the apical membranes of epithelial cells in the intestine and kidney, playing a crucial role in the absorption and reabsorption of these amino acids.

Kinetic Properties of Arginine Transporters

The efficiency and capacity of arginine transport are defined by the kinetic parameters of the transporters, primarily the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). Km represents the substrate concentration at which the transport rate is half of Vmax, and is an inverse measure of the transporter's affinity for the substrate.

| Transporter | Substrate | Km (µM) | Vmax (nmol/mg protein/min) | Cell Type/System | Reference |

| CAT-1 | L-Arginine | 70 - 250 | Low capacity | Various | [2] |

| CAT-2A | L-Arginine | 2000 - 15000 | High capacity | Cardiac myocytes | [2] |

| CAT-2B | L-Arginine | ~952 | ~15.3 | HEK cells | [4] |

| y⁺LAT1 | L-Arginine | ~182 | - | Monocyte-derived macrophages | [5] |

| y⁺LAT2 | L-Arginine | ~145 | - | Fibroblasts | [5] |

| ATB⁰,⁺ | L-Arginine | 80 - 104 | - | Bronchial epithelial cells, Xenopus oocytes | [5] |

| ADMA | CAT-1 | ~183 | - | HEK cells | [5] |

| ADMA | CAT-2A | ~4000 | ~11.8 | HEK cells | [4][5] |

| ADMA | CAT-2B | ~3033 | ~14.3 | HEK cells | [4] |

Note: Vmax values are highly dependent on the experimental system and expression levels of the transporter, hence they are often reported in relative terms.

Regulation of Arginine Transport

The activity of arginine transporters is not static but is dynamically regulated by a variety of factors at the transcriptional, translational, and post-translational levels.

-

Substrate Availability: Amino acid starvation can lead to an upregulation of CAT-1 mRNA and protein levels, ensuring a compensatory increase in arginine uptake capacity.

-

Inflammatory Mediators: Pro-inflammatory cytokines and LPS can induce the expression of CAT-2B, thereby increasing arginine availability for nitric oxide synthesis by inducible nitric oxide synthase (iNOS).

-

Nitric Oxide (NO): NO itself can modulate arginine transport. Acute exposure to NO donors can stimulate L-arginine influx, while prolonged exposure may be inhibitory.

-

Hormones and Growth Factors: Various hormones and growth factors can influence the expression and activity of arginine transporters, linking arginine uptake to cellular growth and proliferation signals.

Stereoselectivity: The Case of D-Arginine

While L-arginine is the biologically active isomer, the transport of D-arginine is also of interest, particularly in the context of drug design and delivery. Generally, the transport systems exhibit a strong preference for the L-isomer. However, D-arginine can interact with and be transported by the same carriers, albeit with lower affinity.[6] Studies have shown that orally administered D-arginine can be absorbed, though likely less efficiently than L-arginine.[6] The metabolism of D-arginine is also distinct from that of L-arginine.[7]

The Role of Macropinocytosis in Arginine Uptake

It is important to distinguish the transport of the single amino acid arginine from the uptake of arginine-rich peptides. While transporter proteins are the primary route for single amino acid entry, arginine-rich cell-penetrating peptides are often internalized via endocytic pathways, including macropinocytosis.[8][9][10] This process involves the formation of large, irregular vesicles and is dependent on actin rearrangement.[8] For the purposes of this guide, which focuses on DL-arginine, transporter-mediated uptake is the predominant and physiologically relevant mechanism.

Experimental Methodologies for Studying Arginine Uptake

A thorough investigation of arginine transport requires a combination of experimental approaches to characterize transporter identity, kinetics, and regulation.

Radiolabeled Substrate Uptake Assay

This is the gold-standard method for directly measuring the transport of arginine into cells.

Protocol: [³H]L-Arginine Uptake Assay

-

Cell Culture: Plate cells in 24-well plates and grow to confluence.

-

Pre-incubation and Washing:

-

Aspirate the culture medium.

-

Wash the cells three times with a pre-warmed, sodium-containing or sodium-free buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to remove residual amino acids. The choice of buffer depends on whether sodium-dependent or -independent transport is being investigated.

-

Pre-incubate the cells in the same buffer for 10-15 minutes at 37°C.

-

-

Initiation of Uptake:

-

Aspirate the pre-incubation buffer.

-

Add the uptake buffer containing a known concentration of [³H]L-arginine (e.g., 0.1-1.0 µCi/mL) and unlabeled L-arginine to achieve the desired final concentration.

-

Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C. It is crucial to perform initial time-course experiments to ensure that the measurements are within the linear range of uptake.

-

-

Termination of Uptake:

-

Rapidly aspirate the uptake buffer.

-

Wash the cells three times with ice-cold buffer to stop the transport process and remove extracellular radiolabel.

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

-

Transfer the cell lysate to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

-

Data Normalization:

-

In parallel wells, determine the total protein content using a standard protein assay (e.g., BCA or Bradford assay).

-

Express the uptake data as pmol or nmol of arginine per mg of protein per minute.

-

Competitive Inhibition Assay

This assay is used to determine the specificity of arginine transport and to identify the transporter systems involved.

Protocol: Competitive Inhibition of [³H]L-Arginine Uptake

-

Follow the same procedure as the radiolabeled substrate uptake assay.

-

In the uptake step, in addition to [³H]L-arginine, include a high concentration (e.g., 10-100 fold molar excess) of an unlabeled competitor amino acid in the uptake buffer.

-

Selection of Competitors:

-

To identify system y⁺: Use other cationic amino acids like L-lysine or L-ornithine.[3]

-

To identify system y⁺L: Perform the assay in the presence and absence of sodium, and use a neutral amino acid like L-leucine as a competitor in the presence of sodium.

-

To assess stereoselectivity: Use D-arginine as a competitor.

-

-

Data Analysis: Compare the uptake of [³H]L-arginine in the presence and absence of the competitor. A significant reduction in uptake indicates that the competitor shares the same transport system.

Determination of Kinetic Parameters (Km and Vmax)

This involves measuring the initial rate of arginine uptake at various substrate concentrations.

Protocol: Kinetic Analysis of Arginine Transport

-

Perform the radiolabeled uptake assay as described above.

-

Use a range of increasing concentrations of unlabeled L-arginine (e.g., from low µM to high mM) mixed with a constant amount of [³H]L-arginine.

-

Measure the initial rate of uptake at each concentration.

-

Data Analysis:

-

Plot the uptake velocity (v) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation: v = (Vmax * [S]) / (Km + [S]) using non-linear regression analysis to determine the values of Km and Vmax.

-

Alternatively, use a Lineweaver-Burk plot (1/v vs 1/[S]) for a linear representation of the data, although non-linear regression is generally preferred.

-

Conclusion and Future Directions

The cellular uptake of DL-arginine is a complex process mediated by a suite of specialized transporters with distinct kinetic properties and regulatory mechanisms. The CAT and HAT families are the primary players in this process, ensuring a controlled supply of this vital amino acid for its diverse metabolic fates. A thorough understanding of these transport systems is essential for advancing our knowledge in numerous fields of biomedical research.

Future research will likely focus on the development of more specific pharmacological inhibitors for each transporter subtype, which will not only be valuable research tools but may also hold therapeutic potential. Furthermore, elucidating the intricate signaling pathways that regulate transporter expression and activity in various disease states will open new avenues for therapeutic intervention. The methodologies outlined in this guide provide a robust framework for researchers to contribute to this exciting and rapidly evolving field.

References

-

Nakase, I., et al. (2004). Cellular uptake of arginine-rich peptides: roles for macropinocytosis and actin rearrangement. Molecular Therapy, 10(6), 1011-1022. [Link]

-

Wadia, J. S., et al. (2004). Transducible TAT-HA fuscin proteins as novel therapeutic agents. Nature Medicine, 10(3), 310-315. [Link]

-

Kaplan, I. M., et al. (2004). Macropinocytosis of cell-penetrating peptides. Journal of Controlled Release, 100(3), 345-353. [Link]

-

Piovesan, A. R., et al. (2016). L-arginine but not D-arginine stimulates insulin-mediated glucose uptake. Metabolism, 65(5), 738-747. [Link]

-

Peluffo, R. D., et al. (2004). Cationic amino acid transporters and their modulation by nitric oxide in cardiac muscle cells. The Journal of Physiology, 555(Pt 3), 599-609. [Link]

-

Stab F, et al. (2021). Saturation kinetics and specificity of transporters for L-arginine and asymmetric dimethylarginine (ADMA) at the blood-brain and blood-CSF barriers. Fluids and Barriers of the CNS, 18(1), 32. [Link]

-

Grillo, M. A., et al. (2020). Transport of L-Arginine Related Cardiovascular Risk Markers. International Journal of Molecular Sciences, 21(21), 8093. [Link]

-

Closs, E. I., et al. (2007). l-Arginine Uptake by Cells. In: Arginine and Pyrimidine Metabolism in Man 3 (pp. 57-65). Springer, Boston, MA. [Link]

-

Fotiadis, D., et al. (2013). The Ki/Km values for Arginine and Lysine transport by cationic amino acid transporters. ResearchGate. [Link]

-

Lee, Y. J., et al. (2019). L-arginine transport through cationic amino acid transporters. ResearchGate. [Link]

-

Chafai, A., et al. (2021). Differences of Transport Activity of Arginine and Regulation on Neuronal Nitric Oxide Synthase and Oxidative Stress in Amyotrophic Lateral Sclerosis Model Cell Lines. International Journal of Molecular Sciences, 22(24), 13506. [Link]

-

Zafra, F., et al. (1995). Competitive inhibition and exchange transport between arginine and lysine in the process of absorption from the caecum in pigs. Journal of Physiology and Biochemistry, 51(3), 191-198. [Link]

-

Su, H., et al. (2000). Association of l-arginine transporters with fodrin: implications for hypoxic inhibition of arginine uptake. American Journal of Physiology-Lung Cellular and Molecular Physiology, 279(6), L1109-L1116. [Link]

-

Wei, Y., et al. (2013). L-arginine uptake by cationic amino acid transporter 2 is essential for colonic epithelial cell restitution. American Journal of Physiology-Gastrointestinal and Liver Physiology, 305(5), G382-G391. [Link]

-

Nagai, Y., et al. (2019). Orally administrated D-arginine exhibits higher enrichment in the brain and milk than L-arginine in ICR mice. Amino Acids, 51(8), 1217-1224. [Link]

-

Wang, S., et al. (2021). Arginine Transporters in Human Cancers: Emerging Mechanisms and Clinical Implications. Biomolecules, 11(10), 1435. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Cationic amino acid transporters and their modulation by nitric oxide in cardiac muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differences of Transport Activity of Arginine and Regulation on Neuronal Nitric Oxide Synthase and Oxidative Stress in Amyotrophic Lateral Sclerosis Model Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Orally administrated D-arginine exhibits higher enrichment in the brain and milk than L-arginine in ICR mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. L-arginine but not D-arginine stimulates insulin-mediated glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cellular uptake of arginine-rich peptides: roles for macropinocytosis and actin rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. "Macropinocytosis: Possible Mechanisms of Cellular Entry of Arginine-Ri" by Betty Revon Liu, Ching-Yi Chen et al. [scholarsmine.mst.edu]

A Technical Guide to the Metabolic Fate of D- and L-Arginine in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-arginine, a semi-essential amino acid, is a central hub in mammalian metabolism, serving as a precursor for the synthesis of proteins, nitric oxide, urea, polyamines, creatine, and glutamate.[1][2][3][4] Its metabolic versatility makes it critical in a vast array of physiological processes, including immune function, wound healing, vascular regulation, and neurotransmission.[3][5][6] In stark contrast, its stereoisomer, D-arginine, is primarily treated as a xenobiotic, with its metabolism largely confined to a catabolic detoxification pathway. This technical guide provides an in-depth exploration of the distinct metabolic fates of L- and D-arginine in mammalian cells. We will dissect the key enzymatic pathways, explain the causality behind experimental choices for their study, and present detailed methodologies for their investigation, offering a critical resource for professionals in biomedical research and drug development.

The Multifaceted Metabolism of L-Arginine

L-arginine stands at the crossroads of several crucial metabolic pathways, each regulated by a distinct class of enzymes. The flux of L-arginine through these pathways is tightly controlled and varies significantly by cell type and physiological state. In mammalian cells, L-arginine is a substrate for at least four major enzymatic pathways.[7]

The Arginase Pathway: Urea Cycle and Biosynthesis